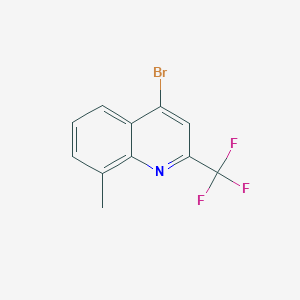

4-Bromo-8-methyl-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXMBKLFZUGDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435046 | |

| Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260973-04-4 | |

| Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 8-Methylquinoline

- Reagents and Conditions: Bromination is typically performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Solvent: Acetic acid or dimethylformamide (DMF) are commonly used solvents facilitating the reaction.

- Temperature: The reaction is conducted at ambient to mild temperatures (0–25°C) to control regioselectivity and avoid overbromination.

- Outcome: This step yields 4-bromo-8-methylquinoline with moderate to good yields (65–75%).

| Reaction Step | Key Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, DMF | DMF | 0–25°C | 65–75 |

Trifluoromethylation of 4-Bromo-8-methylquinoline

- Reagents: Trifluoromethyl iodide (CF3I) is used as the trifluoromethyl source.

- Catalyst: Copper(I) iodide (CuI) serves as the catalyst to facilitate the introduction of the CF3 group.

- Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

- Temperature: Elevated temperatures around 100°C are maintained to achieve efficient trifluoromethylation.

- Yield: This step typically provides yields in the range of 50–60%.

| Reaction Step | Key Reagents | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Trifluoromethylation | CF3I | CuI | 100°C | 50–60 |

Industrial Production Considerations

- Scale-up: Industrial synthesis follows similar routes but emphasizes process optimization for yield, purity, and safety.

- Process Optimization: Use of continuous flow reactors and automated systems improves reaction control and scalability.

- Safety: Handling of bromine and trifluoromethyl iodide requires strict safety protocols including use of fume hoods, personal protective equipment, and proper waste disposal.

- Environmental and Economic Factors: Selection of solvents and reagents aims to minimize hazardous waste and reduce costs.

Research Findings and Reaction Optimization

- Reagent Stoichiometry: Adjusting the molar ratios of trifluoromethylating agents minimizes side reactions and improves yield.

- Temperature Control: Maintaining the optimal temperature range (80–100°C) during trifluoromethylation enhances catalytic efficiency.

- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures effectively separates the desired product from byproducts.

- Catalyst Quality: The purity of catalysts like CuI critically affects reaction outcomes; fresh or high-grade catalysts are recommended.

Summary Table of Preparation Parameters

| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | 8-Methylquinoline | Br2 or NBS | Acetic acid or DMF | 0–25°C | 65–75 | Regioselective bromination at C4 |

| Trifluoromethylation | 4-Bromo-8-methylquinoline | CF3I, CuI | Aprotic solvent | ~100°C | 50–60 | Inert atmosphere required |

Additional Notes on Methodology

- The bromination step selectively targets the 4-position due to electronic effects of the methyl group at position 8.

- Trifluoromethylation proceeds via copper-catalyzed cross-coupling mechanisms, facilitating the introduction of the CF3 group at position 2.

- The reaction conditions avoid the use of hazardous or expensive anhydrous solvents, favoring more economical and safer processes.

- One-pot procedures combining intermediate steps have been explored in related quinoline derivatives but are less reported specifically for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an antitumor agent and has shown activity against various cancer cell lines. The presence of bromine, trifluoromethyl, and methyl groups enhances its reactivity and biological interaction potential, making it a candidate for further drug development.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. Studies have indicated that quinoline derivatives can inhibit critical enzymes involved in cellular metabolism, which is essential for treating diseases like cancer.

Case Studies

- Anticancer Activity : A study demonstrated that related quinoline derivatives showed IC50 values ranging from 1 μM to over 10 μM against cancer cell lines, suggesting significant potential for 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline as an anticancer agent.

- Antiviral Properties : Research on quinoline derivatives indicated significant inhibition rates against HCV NS5B polymerase, with some compounds achieving IC50 values less than 50 μM.

Material Science

Applications in Electronics

The compound is being explored for its applications in the development of advanced materials such as organic light-emitting diodes (OLEDs) and semiconductors. The trifluoromethyl group contributes to enhanced electronic properties, making it suitable for various electronic applications.

| Material Application | Properties |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Enhanced luminescent properties due to trifluoromethyl substitution |

| Semiconductors | Improved charge transport characteristics |

Agrochemicals

In the field of agrochemicals, this compound is being investigated for its potential use in synthesizing pesticides and herbicides. The unique structural features may contribute to increased efficacy and reduced environmental impact compared to existing agrochemical agents.

Mechanism of Action

The mechanism of action of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline depends on its application:

Medicinal Chemistry: The compound interacts with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its bioavailability and metabolic stability.

Material Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical behavior of quinoline derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:

Key Observations:

- Trifluoromethyl Position Matters : The -CF₃ group at position 2 (as in the target compound) enhances receptor-binding interactions compared to other positions. For instance, a -CF₃ group at position 4 (e.g., compound 16 in ) improved α3β4 nAChR potency by 3-fold .

- Halogen Effects: Bromine at position 4 (vs. Chlorine or fluorine substituents enhance electronegativity, altering solubility and reactivity .

Biological Activity

4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a quinoline backbone with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position, which significantly influences its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Its mechanism of action includes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which can lead to altered cellular functions.

- DNA Interaction : It may bind to DNA, affecting replication and transcription processes, thereby exhibiting potential anticancer properties.

- Antimicrobial Activity : The compound demonstrates activity against a range of pathogenic microorganisms, including bacteria and fungi, by disrupting their cellular processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, especially against antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation.

- Apoptotic Pathway Activation : It activates caspases, leading to programmed cell death.

A study reported that treatment with this compound resulted in a reduction of cell viability by up to 70% in certain cancer cell lines at concentrations ranging from 5 to 20 µM.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of this compound against multi-drug resistant bacterial strains. The study found that the compound exhibited significant bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections .

- Anticancer Research : In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), it was observed that the compound not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutics like doxorubicin. This synergistic effect highlights its potential role in combination therapy for cancer treatment .

Safety and Toxicology

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive toxicological assessments are necessary to fully establish its safety for clinical use.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions with brominated intermediates. For example, describes the use of 1-phthalimido-bromo-alkane in condensation reactions to synthesize quinoline derivatives. Key steps include:

-

Reagent selection : Use brominated precursors (e.g., 8-bromo-2-methylquinoline in ) to introduce the bromo and methyl groups.

-

Temperature control : Maintain 80–100°C for optimal yield in Pd-catalyzed cross-coupling reactions.

-

Purification : Column chromatography with silica gel (hexane/ethyl acetate) resolves byproducts .

-

Yield optimization : Adjust stoichiometry of trifluoromethylating agents (e.g., Togni’s reagent) to minimize side reactions.

- Data Table :

| Reaction Step | Key Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | NBS, DMF | 0–25°C | 65–75 |

| Trifluoromethylation | CuI, CF₃I | 100°C | 50–60 |

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : reports a π-π stacking distance of 3.76 Å in the crystal lattice, critical for stabilizing the quinoline core. Unit cell parameters (e.g., space group P2₁/c) should be validated against reference data .

- NMR spectroscopy : Compare chemical shifts (e.g., ¹H NMR: δ 8.5–9.0 ppm for aromatic protons) with analogs like 8-bromo-2-methylquinoline ().

- Mass spectrometry : Confirm molecular weight (MW: ~295 g/mol) via HRMS (ESI+) with <2 ppm error .

Advanced Research Questions

Q. How do trifluoromethyl and bromo substituents influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

-

Bioisosteric replacement : highlights that trifluoromethyl groups enhance metabolic stability and binding affinity compared to methyl groups in kinase inhibitors.

-

Electrophilic reactivity : The bromo group enables Suzuki-Miyaura cross-coupling for functionalization (e.g., attaching aryl/heteroaryl moieties).

-

Case Study : In , trifluoromethyl-substituted quinolines showed improved inhibition of DNA adduct formation (e.g., 4-ABP carcinogen) compared to non-halogenated analogs .

- Data Contradiction :

Some studies report reduced solubility due to trifluoromethyl groups, complicating in vivo assays. Mitigate this via co-solvents (e.g., DMSO/PEG mixtures) .

- Data Contradiction :

Q. What strategies resolve conflicting spectral data in quinoline derivatives (e.g., NMR splitting patterns)?

- Methodological Answer :

- Dynamic effects : notes that rotational barriers in trifluoromethyl groups can cause unexpected splitting. Use variable-temperature NMR to assess conformational flexibility.

- Isotopic labeling : Substitute ¹³C in the methyl group () to simplify coupling patterns.

- Comparative analysis : Cross-reference with crystallographic data (e.g., bond angles from ) to validate NMR assignments .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., A₃ adenosine receptor in ). Key parameters:

- Grid box centered on active site (20 ų).

- AMBER force field for ligand flexibility.

- MD simulations : suggests running 100-ns trajectories to assess stability of π-π interactions in protein-ligand complexes.

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. CF₃) with IC₅₀ values from enzymatic assays .

Q. What are the safety protocols for handling brominated quinolines in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to volatile brominated byproducts ().

- Waste disposal : Collect halogenated waste separately and incinerate at >1,000°C to prevent environmental release (per guidelines) .

Data Contradiction Analysis

Q. Why do condensation reactions for quinoline derivatives sometimes yield inconsistent results?

- Methodological Answer :

- Catalyst variability : notes that Pd(PPh₃)₄ purity impacts coupling efficiency. Use fresh batches or switch to Buchwald-Hartwig catalysts.

- Moisture sensitivity : Trifluoromethyl reagents (e.g., CF₃Cu) degrade in humid conditions. Employ Schlenk-line techniques for anhydrous reactions.

- Regioselectivity : Bromine’s position (C4 vs. C8) affects reactivity. Pre-screen intermediates via TLC to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.